Ethyl 4-((4-bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)benzoate
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Overview
Description
Ethyl 4-((4-bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)benzoate is a synthetic organic compound that belongs to the class of pyrazoline derivatives. This compound is characterized by its complex structure, which includes a pyrazoline ring, a bromine atom, and an ester functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)benzoate typically involves a multi-step process:
Formation of the Pyrazoline Ring: The initial step involves the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazoline ring. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Bromination: The next step involves the bromination of the pyrazoline ring. This can be achieved using bromine or N-bromosuccinimide (NBS) in an organic solvent like chloroform or dichloromethane.
Esterification: The final step is the esterification of the resulting compound with ethyl 4-hydroxybenzoate. This reaction is typically catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazoline ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the pyrazoline ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) in an organic solvent (e.g., ethanol).
Reduction: Reducing agents (e.g., sodium borohydride) in an alcohol solvent (e.g., methanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate) in an aqueous or organic solvent.
Major Products
Substitution: Substituted pyrazoline derivatives.
Reduction: Alcohol derivatives of the pyrazoline ring.
Oxidation: Oxidized pyrazoline derivatives.
Scientific Research Applications
Ethyl 4-((4-bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand the mechanisms of action of pyrazoline derivatives and their interactions with enzymes and receptors.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-((4-bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)benzoate involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the ester functional group play crucial roles in binding to these targets, leading to modulation of biological pathways. The compound can inhibit or activate enzymes, alter receptor activity, and affect cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 4-((4-bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)benzoate can be compared with other pyrazoline derivatives such as:
Ethyl 4-((4-chloro-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)benzoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 4-((4-fluoro-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)benzoate: Similar structure but with a fluorine atom instead of bromine.
Ethyl 4-((4-iodo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)benzoate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in this compound imparts unique chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and biological research.
Properties
IUPAC Name |
ethyl 4-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4/c1-3-26-20(25)14-9-11-16(12-10-14)27-13-17-18(21)19(24)23(22(17)2)15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJLQSNYGIBQPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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